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Introduction

For over a century, the Reissert reaction has served as a cornerstone in heterocyclic chemistry,
providing a powerful and versatile methodology for the functionalization of quinolines,
isoquinolines, and related aza-aromatic systems. Initially conceived as a means to introduce an
acyl and a cyano group across the C=N bond of a quinoline, the reaction has evolved
significantly from its classical origins. This guide provides a comprehensive overview of the
historical development of the Reissert reaction, from its initial discovery to its modern-day
applications in the synthesis of complex molecules and chiral compounds of medicinal
importance. We will delve into the mechanistic intricacies that govern this transformation,
explore its key variations, and provide detailed experimental protocols for its successful
implementation in the laboratory.

I. The Genesis of a Name Reaction: Arnold
Reissert's Discovery

The story of the Reissert reaction begins in 1905, when the German chemist Arnold Reissert
reported that the treatment of quinoline with benzoyl chloride and aqueous potassium cyanide
afforded a crystalline product, which he identified as 1-benzoyl-2-cyano-1,2-dihydroquinoline.[1]
[2] This novel compound, aptly named a "Reissert compound,” proved to be a stable and
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isolable intermediate that could be subsequently hydrolyzed to yield quinaldic acid.[1][2] This
discovery marked a significant breakthrough, as it provided a new method for the C-2
functionalization of the quinoline ring system.

Interestingly, the term "Reissert reaction” has also been associated with an earlier discovery by
the same chemist. In 1897, Arnold Reissert developed a method for the synthesis of indoles
from o-nitrotoluene and diethyl oxalate.[3][4] This reaction, more accurately termed the Reissert
indole synthesis, proceeds through a condensation reaction followed by a reductive cyclization.
While both reactions bear his name, it is the former transformation involving quinolines that is
more broadly recognized as the classical Reissert reaction. This guide will address the
historical development of both of these important name reactions.

Il. The Classical Reissert Reaction: Mechanism and
Early Modifications

The classical Reissert reaction is a two-step process that begins with the formation of a
Reissert compound, followed by its hydrolysis or other subsequent transformations.

Mechanism of Reissert Compound Formation

The formation of the Reissert compound is believed to proceed through the initial acylation of
the quinoline nitrogen, forming a highly electrophilic N-acylquinolinium intermediate. This
activated intermediate is then susceptible to nucleophilic attack by the cyanide ion at the C-2
position, leading to the formation of the 1-acyl-2-cyano-1,2-dihydroquinoline, the Reissert
compound.
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Figure 1: Mechanism of Reissert Compound Formation.

The Grosheintz-Fischer Aldehyde Synthesis: A Key
Advancement

A significant early modification to the Reissert reaction was reported in 1941 by J. M.
Grosheintz and H. O. L. Fischer.[1] They discovered that the acid-catalyzed hydrolysis of
Reissert compounds derived from quinolines could be controlled to yield aldehydes and
quinaldic acid.[1] This modification, often referred to as the Grosheintz-Fischer-Reissert
aldehyde synthesis, transformed the Reissert reaction into a valuable tool for the conversion of
acid chlorides into their corresponding aldehydes, a challenging transformation at the time.

lll. The Reissert Indole Synthesis: A Parallel
Development

Predating his work on quinolines, Arnold Reissert's 1897 publication described a novel route to
indoles.[3][4] The Reissert indole synthesis involves the base-catalyzed condensation of an o-
nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate. This
intermediate then undergoes a reductive cyclization to afford the indole-2-carboxylic acid,
which can be subsequently decarboxylated to the parent indole.[4][5]
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Mechanism of the Reissert Indole Synthesis

The reaction is initiated by the deprotonation of the methyl group of o-nitrotoluene by a strong
base, typically an alkoxide. The resulting carbanion then attacks one of the electrophilic
carbonyl carbons of diethyl oxalate. Subsequent elimination of the ethoxide leaving group
yields the ethyl o-nitrophenylpyruvate. The nitro group is then reduced to an amine, which
undergoes an intramolecular cyclization onto the adjacent ketone, followed by dehydration to

furnish the aromatic indole ring.
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Figure 2: Mechanism of the Reissert Indole Synthesis.

IV. Modern Era: Catalytic Asymmetric Reissert
Reactions

The latter half of the 20th century and the beginning of the 21st century have witnessed a
renaissance of the Reissert reaction, driven by the demand for enantiomerically pure
compounds in drug discovery and development. The development of catalytic asymmetric
Reissert reactions has been a major focus, enabling the synthesis of chiral dihydroquinolines
and their derivatives with high enantioselectivity.

A significant breakthrough in this area was the use of bifunctional catalysts that can activate
both the electrophilic N-acylquinolinium ion and the nucleophile simultaneously. These
catalysts often feature a Lewis acidic metal center and a Lewis basic site within the same
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molecule. This dual activation strategy allows for a highly organized transition state, leading to
excellent stereocontrol.

This approach has been successfully applied to the synthesis of a potent NMDA receptor
antagonist, showcasing the power of the catalytic asymmetric Reissert reaction in the efficient
construction of medicinally relevant molecules.[6]

V. Applications in Drug Discovery and Development

Both the Reissert reaction and the Reissert indole synthesis have found numerous applications
in the synthesis of biologically active molecules and pharmaceutical agents.

Reaction Type Drug Target/Class Example Application

Synthesis of chiral
tetrahydroquinoline-2-

Reissert Reaction NMDA Receptor Antagonists carboxylic acid derivatives for
the treatment of neurological
disorders.[6]

_ Preparation of substituted
_ _ HIV-1 Reverse Transcriptase _
Reissert Indole Synthesis . indole-2-carboxylates as key
Inhibitors ) )
intermediates.[7]

Synthesis of functionalized
Reissert Indole Synthesis NMDA-Glycine Antagonists indoles for modulating

neurotransmission.[7]

VI. Experimental Protocols
Classical Reissert Reaction: Synthesis of 2-Benzoyl-1,2-
dihydroisoquinaldonitrile[8]

Caution: This reaction involves the use of highly toxic potassium cyanide. All manipulations
should be performed in a well-ventilated fume hood, and appropriate personal protective
equipment should be worn. Cyanide waste must be quenched and disposed of according to
institutional safety protocols.
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e Setup: In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, a
thermometer, and a 250-mL pressure-equalizing dropping funnel, combine a solution of
isoquinoline (64.6 g, 0.499 mol) in 400 mL of dichloromethane and a solution of potassium
cyanide (97.7 g, 1.50 mol) in 200 mL of water.

» Addition of Acyl Chloride: Stir the two-phase mixture vigorously and add freshly distilled
benzoyl chloride (126.5 g, 0.900 mol) dropwise from the dropping funnel over 1 hour. The
reaction is exothermic, and the temperature will rise.

e Reaction: Continue stirring for an additional 3 hours.

o Workup: Filter the reaction mixture. Separate the organic layer and wash it successively with
water, 2 N hydrochloric acid, water, 2 N sodium hydroxide solution, and finally with water.

« |solation: Dry the dichloromethane layer over anhydrous sodium sulfate, filter, and evaporate
the solvent under reduced pressure to obtain the crude Reissert compound.

 Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol) to
yield pure 2-benzoyl-1,2-dihydroisoquinaldonitrile.

Classical Reissert Indole Synthesis: General
Procedure[4][5]

e Condensation: In a suitable reaction vessel, dissolve o-nitrotoluene in an excess of diethyl
oxalate. To this solution, add a solution of sodium ethoxide or potassium ethoxide in ethanol
dropwise at a controlled temperature (typically 0-10 °C). Stir the reaction mixture at room
temperature until the condensation is complete (monitored by TLC).

o Workup of Condensation: Quench the reaction with a dilute acid (e.g., acetic acid or
hydrochloric acid) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to obtain the crude ethyl o-nitrophenylpyruvate.

o Reductive Cyclization: Dissolve the crude ethyl o-nitrophenylpyruvate in a mixture of acetic
acid and ethanol. Add a reducing agent, such as zinc dust or iron powder, portion-wise while
monitoring the reaction temperature. Heat the reaction mixture to reflux until the reduction
and cyclization are complete (monitored by TLC).
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o Workup of Cyclization: Cool the reaction mixture and filter to remove the excess metal.
Concentrate the filtrate under reduced pressure. Add water to the residue to precipitate the
indole-2-carboxylic acid.

« |solation and Purification: Collect the precipitated solid by filtration, wash with water, and dry.
The crude indole-2-carboxylic acid can be purified by recrystallization. If the parent indole is
desired, the carboxylic acid can be decarboxylated by heating.

VIl. Conclusion

From its serendipitous discovery to its current status as a sophisticated tool for asymmetric
synthesis, the Reissert reaction has undergone a remarkable evolution. Its ability to enable the
functionalization of aza-aromatic systems and the synthesis of valuable indole scaffolds has
cemented its place in the repertoire of synthetic organic chemists. The development of catalytic
asymmetric variants has further expanded its utility, providing access to chiral building blocks
for the pharmaceutical industry. As our understanding of catalysis and reaction mechanisms
continues to deepen, the Reissert reaction is poised to remain a relevant and powerful
transformation for years to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Reissert Reaction: A Centennial Journey from
Discovery to Asymmetric Catalysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584338#historical-development-of-the-reissert-
reaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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